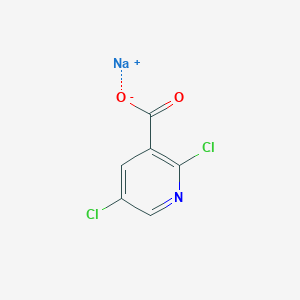
Sodium 2,5-dichloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dichloronicotinate (SDN) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. SDN is a derivative of nicotinic acid, which is a water-soluble vitamin that plays a crucial role in energy metabolism. SDN is a white crystalline powder that is soluble in water and organic solvents. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Aplicaciones Científicas De Investigación
Sodium Reduction in Processed Meat The significant role of sodium chloride in processed meat products for flavor, texture, and shelf-life is undeniable. However, the health implications of high sodium intake have led to strategies for sodium reduction. These include gradual reduction, use of salt substitutes, and innovative technologies like high pressure processing to maintain safety and taste without compromising microbial stability of low-sodium products (Inguglia et al., 2017).
Sodium in Energy Storage Sodium 2,5-dichloronicotinate's relevance extends into energy storage, particularly in sodium-ion batteries. These batteries are gaining attention for large-scale storage due to sodium's abundance and low cost. Research focuses on electrode materials and electrolytes to improve sodium-ion batteries for renewable energy and smart grid applications. Challenges include finding suitable materials for stable and efficient storage solutions (Pan, Hu, & Chen, 2013).
Sodium Hypochlorite in Endodontics Sodium hypochlorite is a common endodontic irrigant due to its effective disinfecting properties. Despite its benefits, its extravasation can lead to severe tissue damage. Guidelines have been proposed to manage sodium hypochlorite injuries effectively, emphasizing the importance of careful handling and immediate response to minimize complications (Farook et al., 2014).
Microbial Safety in Food Processing The antimicrobial properties of sodium chloride are crucial for ensuring the microbial safety of various food products. Sodium chloride inhibits the growth and toxin production of pathogens like Clostridium botulinum in processed meats and cheeses. Despite the push for sodium reduction, its importance in food safety underscores the need for balanced approaches that maintain food quality while addressing health concerns (Taormina, 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2,5-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2.Na/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYLRJJTFPILFG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)[O-])Cl)Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

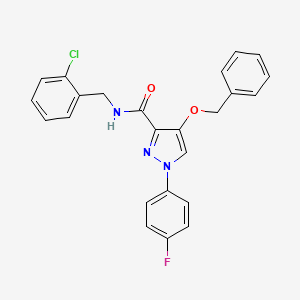
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836868.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2836869.png)
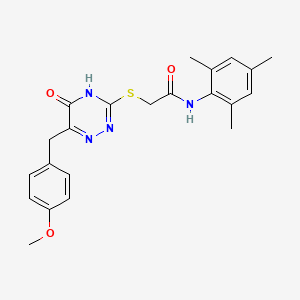
![4-[4-({1-[(4-Methylphenyl)acetyl]piperidin-4-yl}methoxy)benzoyl]morpholine](/img/structure/B2836871.png)
![N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2836873.png)
![2-[(E)-2-(2-nitrophenyl)hydrazono]-3-oxo-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile](/img/structure/B2836876.png)
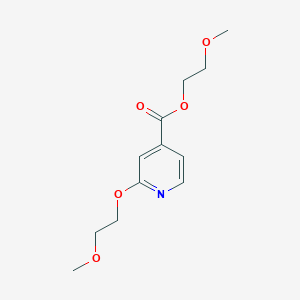
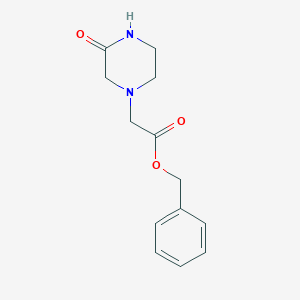

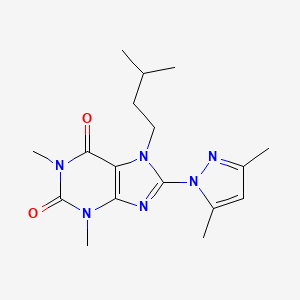

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide](/img/structure/B2836883.png)
![3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B2836888.png)